molecular formula C50H55BF4N2O2 B2796859 9-butyl-10-[(1E)-3-[(1E)-3-[(1E)-3-[(10E)-9-butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1,6,8(15),11,13-pentaen-10-ylidene]prop-1-en-1-yl]-5,5-dimethylcyclohex-2-en-1-ylidene]prop-1-en-1-yl]-4-methyl-3-oxa-9-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),7,9,11,13-hexaen-9-ium; tetrafluoroboranuide CAS No. 1072415-56-5

9-butyl-10-[(1E)-3-[(1E)-3-[(1E)-3-[(10E)-9-butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1,6,8(15),11,13-pentaen-10-ylidene]prop-1-en-1-yl]-5,5-dimethylcyclohex-2-en-1-ylidene]prop-1-en-1-yl]-4-methyl-3-oxa-9-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),7,9,11,13-hexaen-9-ium; tetrafluoroboranuide

Cat. No. B2796859
CAS RN: 1072415-56-5
M. Wt: 802.81
InChI Key: MCQZCBLHVMHPPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-butyl-10-[(1E)-3-[(1E)-3-[(1E)-3-[(10E)-9-butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1,6,8(15),11,13-pentaen-10-ylidene]prop-1-en-1-yl]-5,5-dimethylcyclohex-2-en-1-ylidene]prop-1-en-1-yl]-4-methyl-3-oxa-9-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),7,9,11,13-hexaen-9-ium; tetrafluoroboranuide is a useful research compound. Its molecular formula is C50H55BF4N2O2 and its molecular weight is 802.81. The purity is usually 95%.
BenchChem offers high-quality 9-butyl-10-[(1E)-3-[(1E)-3-[(1E)-3-[(10E)-9-butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1,6,8(15),11,13-pentaen-10-ylidene]prop-1-en-1-yl]-5,5-dimethylcyclohex-2-en-1-ylidene]prop-1-en-1-yl]-4-methyl-3-oxa-9-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),7,9,11,13-hexaen-9-ium; tetrafluoroboranuide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-butyl-10-[(1E)-3-[(1E)-3-[(1E)-3-[(10E)-9-butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1,6,8(15),11,13-pentaen-10-ylidene]prop-1-en-1-yl]-5,5-dimethylcyclohex-2-en-1-ylidene]prop-1-en-1-yl]-4-methyl-3-oxa-9-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),7,9,11,13-hexaen-9-ium; tetrafluoroboranuide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Studies Toward the CD Spiroketal of Spongistatins

The compound has been studied in the context of synthetic approaches towards complex molecular structures, such as spongistatins. These studies involve transforming intermediates into derivatives and examining their potential as precursors for further chemical synthesis (Favre, Gerber‐Lemaire, & Vogel, 2010).

Novel Rigid Seven‐Membered Heterocycles

Research has explored the cyclocondensation reactions involving similar complex compounds to yield novel rigid seven-membered heterocycles. These studies contribute to the understanding of the bridging ability of such compounds (Svetlik, Hanuš, & Bella, 1989).

Asymmetric Synthesis of Long-Chain 1,3-Polyols

The compound is relevant in the field of asymmetric synthesis, particularly in the creation of long-chain 1,3-polyols. This research highlights innovative approaches to synthesizing complex organic compounds with high enantio- and diastereoselectivities (Schwenter & Vogel, 2000).

Chemo- and Stereoselective Reactions

This compound has been studied for its role in chemo- and stereoselective reactions, particularly in synthesizing optically active, functionalized cyclopentanes. This line of research aids in understanding the mechanics of complex organic reactions (Yakura et al., 1999).

Formation of Oxygen-Bridged Heterocycles

Investigations have been conducted into the formation of oxygen-bridged heterocycles using similar compounds. These studies are significant for the development of new methods in organic synthesis, especially in the creation of heterocyclic compounds (Svetlik, Tureček, & Hanuš, 1988).

Synthesis of the 3-Aza[9]metacyclophane System

Research into the synthesis of the 3-Aza[9]metacyclophane system using similar compounds contributes to the understanding of novel organic structures and their potential applications in various fields of chemistry (Bremner & Jaturonrusmee, 1991).

properties

IUPAC Name

9-butyl-10-[(E,3E)-3-[3-[(E,3E)-3-(9-butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),7,11(15),12-pentaen-10-ylidene)prop-1-enyl]-5,5-dimethylcyclohex-2-en-1-ylidene]prop-1-enyl]-4-methyl-3-oxa-9-azoniatetracyclo[6.6.1.02,6.011,15]pentadeca-1,6,8(15),9,11,13-hexaene;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H55N2O2.BF4/c1-7-9-23-51-42(38-17-13-19-40-46(38)44(51)28-36-25-32(3)53-48(36)40)21-11-15-34-27-35(31-50(5,6)30-34)16-12-22-43-39-18-14-20-41-47(39)45(52(43)24-10-8-2)29-37-26-33(4)54-49(37)41;2-1(3,4)5/h11-22,27-29,32-33H,7-10,23-26,30-31H2,1-6H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQZCBLHVMHPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCCN1C2=CC3=C(C4=CC=CC(=C42)C1=CC=CC5=CC(=CC=CC6=[N+](C7=C8C6=CC=CC8=C9C(=C7)CC(O9)C)CCCC)CC(C5)(C)C)OC(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CCCCN\1C2=CC3=C(C4=CC=CC(=C42)/C1=C\C=C\C5=C/C(=C/C=C/C6=[N+](C7=C8C6=CC=CC8=C9C(=C7)CC(O9)C)CCCC)/CC(C5)(C)C)OC(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H55BF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

802.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-butyl-10-[(1E)-3-[(1E)-3-[(1E)-3-[(10E)-9-butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1,6,8(15),11,13-pentaen-10-ylidene]prop-1-en-1-yl]-5,5-dimethylcyclohex-2-en-1-ylidene]prop-1-en-1-yl]-4-methyl-3-oxa-9-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),7,9,11,13-hexaen-9-ium; tetrafluoroboranuide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.